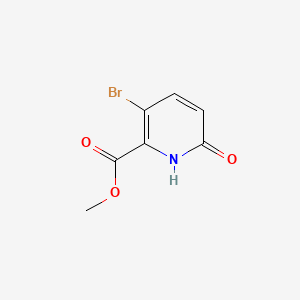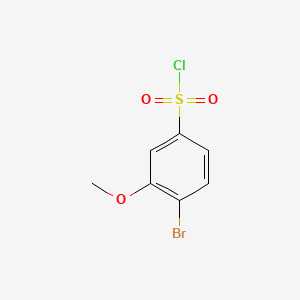
Methyl 3-bromo-6-hydroxypicolinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-bromo-6-hydroxypicolinate is a chemical compound with the molecular formula C7H6BrNO3. It is a derivative of picolinic acid, featuring a bromine atom at the 3-position and a hydroxyl group at the 6-position on the pyridine ring.
準備方法
Synthetic Routes and Reaction Conditions
Methyl 3-bromo-6-hydroxypicolinate can be synthesized through several methods. One common approach involves the bromination of methyl 6-hydroxypicolinate using bromine or a brominating agent under controlled conditions. The reaction typically occurs in a solvent such as acetic acid or dichloromethane at a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
Methyl 3-bromo-6-hydroxypicolinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents (e.g., DMF) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Major Products Formed
Substitution: Formation of 3-azido-6-hydroxypicolinate or 3-thiocyanato-6-hydroxypicolinate.
Oxidation: Formation of methyl 3-bromo-6-oxopicolinate.
Reduction: Formation of this compound alcohol.
科学的研究の応用
Methyl 3-bromo-6-hydroxypicolinate has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.
Biological Studies: Studied for its interactions with biological molecules and potential bioactivity.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of methyl 3-bromo-6-hydroxypicolinate involves its interaction with specific molecular targets. The bromine atom and hydroxyl group on the pyridine ring can participate in hydrogen bonding and halogen bonding with biological macromolecules, influencing their structure and function. These interactions can modulate enzymatic activity, receptor binding, and other biochemical pathways .
類似化合物との比較
Similar Compounds
- Methyl 6-amino-3-bromopicolinate
- Methyl 3-bromo-6-(trifluoromethyl)picolinate
- Methyl 3-bromo-5-fluoropicolinate
- Methyl 3-bromo-5-methylpicolinate
- Methyl 3-bromo-6-chloropicolinate
Uniqueness
Methyl 3-bromo-6-hydroxypicolinate is unique due to the presence of both a bromine atom and a hydroxyl group on the pyridine ring. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds .
特性
IUPAC Name |
methyl 3-bromo-6-oxo-1H-pyridine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c1-12-7(11)6-4(8)2-3-5(10)9-6/h2-3H,1H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJWFRHKBTWEROR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=O)N1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30673241 |
Source


|
| Record name | Methyl 3-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30673241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214345-95-5 |
Source


|
| Record name | Methyl 3-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30673241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[(2-Fluorobenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B572150.png)



![methyl N-{1-[3,5-bis(trifluoromethyl)phenyl]-1-oxopropan-2-yl}carbamate](/img/structure/B572156.png)


![1,4-Diazaspiro[5.5]undecane-5,9-dione hydrochloride](/img/structure/B572162.png)



![Benzyl 6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B572170.png)
